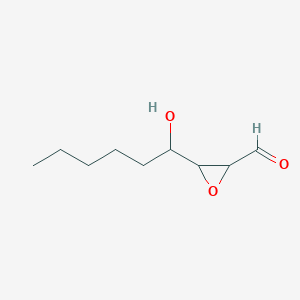

2,3-Epoxy-4-hydroxynonanal

Description

Structure

3D Structure

Properties

CAS No. |

118354-84-0 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(1-hydroxyhexyl)oxirane-2-carbaldehyde |

InChI |

InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3 |

InChI Key |

RWEZZEBPLLEJBN-UHFFFAOYSA-N |

SMILES |

CCCCCC(C1C(O1)C=O)O |

Canonical SMILES |

CCCCCC(C1C(O1)C=O)O |

Synonyms |

2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |

Origin of Product |

United States |

Mechanisms of 2,3 Epoxy 4 Hydroxynonanal Formation

Generation from trans-4-Hydroxy-2-nonenal (HNE)

trans-4-Hydroxy-2-nonenal, a major α,β-unsaturated aldehyde produced from the peroxidation of ω-6 polyunsaturated fatty acids, serves as a primary precursor to EHN. researchgate.netoup.comnih.govmdpi.com The conversion of HNE to its epoxide, EHN, is a critical step that enhances its reactivity. mdpi.com

EHN can be formed through the autoxidation of HNE. oup.com This process involves the spontaneous reaction of HNE with oxygen. Studies have demonstrated that HNE can be converted to EHN through autoxidation, highlighting a non-enzymatic route for its formation. oup.com

A significant pathway for the formation of EHN from HNE is through epoxidation by various oxidizing agents. researchgate.netoup.comoup.com Biological oxidants such as fatty acid hydroperoxides and hydrogen peroxide can readily convert HNE into EHN. oup.comoup.com Model studies have shown that these reactions can occur under neutral pH conditions, although the yield may be modest. acs.orgacs.org It is postulated that lipid hydroperoxides, which are key intermediates in lipid peroxidation, act as the epoxidizing agents in vivo. acs.org

| Oxidizing Agent | Precursor | Product | Reference |

| Fatty Acid Hydroperoxides | trans-4-Hydroxy-2-nonenal (HNE) | 2,3-Epoxy-4-hydroxynonanal (EHN) | oup.comoup.com |

| Hydrogen Peroxide | trans-4-Hydroxy-2-nonenal (HNE) | 2,3-Epoxy-4-hydroxynonanal (EHN) | oup.comoup.com |

| tert-Butyl hydroperoxide | trans-4-Hydroxy-2-nonenal (HNE) | 2,3-Epoxy-4-hydroxynonanal (EHN) | oup.com |

In the liver, the formation of EHN can be mediated by the action of cytochrome P-450 enzymes. researchgate.net These enzymes, which are involved in the metabolism of a wide range of compounds, can catalyze the epoxidation of HNE to form EHN. researchgate.net Specifically, cytochrome P450 2E1 (CYP2E1) activation has been linked to increased production of lipid peroxidation products like HNE, which can then be converted to EHN. nih.gov

Direct Formation from Polyunsaturated Fatty Acid Oxidation Products

While the conversion from HNE is a major pathway, there is evidence to suggest that epoxyaldehydes like EHN can also be direct products of lipid peroxidation. nih.govacs.org For instance, the peroxidation of linolenic acid has been shown to produce 4,5-epoxy-2-decenal, indicating that the formation of an epoxyaldehyde can occur directly from the oxidative degradation of polyunsaturated fatty acids. nih.govacs.org This suggests that EHN may not solely arise as a secondary product from HNE.

Stereochemical Considerations in 2,3-Epoxy-4-hydroxynonanal Synthesis and Formation

The formation and synthesis of EHN involve significant stereochemical aspects. HNE is produced as a racemate, meaning it exists as a mixture of two enantiomers: (4S)-HNE and (4R)-HNE. nih.gov Each of these enantiomers can be converted into a pair of diastereomeric epoxides. nih.gov Consequently, four distinct stereoisomers of EHN are possible. nih.gov

The synthesis of all four stereoisomers of EHN has been achieved, starting from the individual enantiomers of HNE. nih.gov This stereochemical diversity is important as the different stereoisomers can exhibit different reactivities. For example, when the individual stereoisomers of EHN react with deoxyguanosine, they can form multiple stereoisomeric adducts. nih.govnih.gov The reaction of each EHN stereoisomer with deoxyguanosine can yield a single stereoisomer of the 7-substituted etheno adducts in good yield. nih.gov

| HNE Enantiomer | EHN Diastereomers |

| (4S)-HNE | (2R,3S,4S)-EHN and (2S,3R,4S)-EHN |

| (4R)-HNE | (2S,3R,4R)-EHN and (2R,3S,4R)-EHN |

Reactivity and Macromolecular Adduction of 2,3 Epoxy 4 Hydroxynonanal

DNA Adduct Formation

2,3-Epoxy-4-hydroxynonanal is a recognized mutagen that covalently binds to DNA, leading to the formation of stable adducts. ijbs.com Its reactivity towards DNA nucleobases, particularly purines, results in the creation of etheno adducts, which are promutagenic lesions. acs.orgresearchgate.net The formation of these adducts is a critical step in the genotoxicity of EHN. The bifunctional nature of EHN allows it to react with two nucleophilic sites on a DNA base, leading to the formation of a new heterocyclic ring. nih.gov

| Deoxyribonucleoside | Adduct Formed | Type |

|---|---|---|

| Deoxyadenosine (B7792050) | 1,N6-Etheno-2'-deoxyadenosine | Etheno Adduct |

| Deoxyadenosine | 7-(1',2'-Dihydroxyheptyl)-1,N6-etheno-2'-deoxyadenosine | Etheno Adduct |

| Deoxyguanosine | 1,N2-Etheno-2'-deoxyguanosine | Etheno Adduct |

| Deoxyguanosine | N2,3-Etheno-2'-deoxyguanosine | Etheno Adduct |

The reaction of 2,3-Epoxy-4-hydroxynonanal with deoxyadenosine (dAdo) in DNA yields two primary types of etheno adducts. researchgate.net The initial step involves a nucleophilic attack from the exocyclic N6 amino group of deoxyadenosine on the aldehyde group of EHN. researchgate.netscispace.com This is followed by cyclization, which can proceed through two different pathways, resulting in either a substituted or an unsubstituted etheno adduct. researchgate.net

The formation of 1,N6-Etheno-2'-deoxyadenosine (εdA) from the reaction of EHN with deoxyadenosine involves a multi-step process. After the initial formation of an intermediate, dehydration to an imine occurs, followed by cyclization and the subsequent loss of the alkyl side chain through a retro-aldol reaction. researchgate.net This adduct is a known promutagenic lesion and has been detected in various tissues. acs.orgresearchgate.net In one study, calf thymus DNA was modified with EHN at 37°C for 50 hours, resulting in the formation of 4.5 ± 0.7 εAde adducts per 10^3 adenine (B156593) bases. acs.orgacs.org

Alternatively, the intermediate formed from the initial reaction of EHN and deoxyadenosine can undergo cyclization via ring closure at the N1 position and dehydration to yield the substituted adduct, 7-(1',2'-Dihydroxyheptyl)-1,N6-etheno-2'-deoxyadenosine (DHHεdA). researchgate.netscispace.com This adduct retains the dihydroxyheptyl side chain from the EHN molecule. researchgate.net Research has shown that DHHεdA is a background DNA lesion found in both rodent and human tissues, suggesting its endogenous formation from the oxidation of ω-6 polyunsaturated fatty acids. nih.gov In a study using calf thymus DNA modified with EHN, the levels of DHH-εAde were found to be 90.8 ± 8.7 adducts per 10^3 adenine, indicating that this is a major product of the reaction. acs.orgacs.org

2,3-Epoxy-4-hydroxynonanal also reacts with deoxyguanosine (dG) to form etheno adducts. mdpi.com The reaction mechanism is complex and can lead to the formation of different isomeric products. nih.govrsc.org The reaction of EHN with dG is reported to be slow and results in low yields. nih.gov

The reaction between EHN and deoxyguanosine can produce 1,N2-Etheno-2'-deoxyguanosine (1,N2-εdG). mdpi.comresearchgate.netnih.gov The proposed mechanism involves the condensation of the exocyclic amino group of deoxyguanosine with the aldehyde of EHN, followed by epoxide ring opening by the N1 of the guanine (B1146940) base to form a cyclized intermediate. nih.gov This intermediate can then undergo a retro-aldol reaction to lose the side chain, resulting in the formation of the unsubstituted 1,N2-εdG. nih.govacs.org This adduct is a known product of lipid peroxidation and has been detected in vivo. amegroups.org

Another etheno adduct formed from the reaction of EHN with deoxyguanosine is N2,3-Etheno-2'-deoxyguanosine (N2,3-εdG). thieme-connect.comresearchgate.net The formation of this adduct also proceeds through an ethano intermediate, which then undergoes cyclization and dehydration. researchgate.net The reaction of the four stereoisomers of EHN with deoxyguanosine has been shown to produce a complex mixture of twelve stereoisomeric products in addition to 1,N2-etheno-2'-deoxyguanosine, highlighting the stereochemical complexity of these reactions. nih.govrsc.org

Formation of Etheno Adducts with Deoxyguanosine

Other Deoxyguanosine Adduct Isomers

The reaction of 2,3-epoxy-4-hydroxynonanal (EHN) with 2'-deoxyguanosine (B1662781) (dGuo) is complex, yielding a variety of stereoisomeric adducts. nih.govrsc.org In addition to the well-characterized 1,N2-etheno-2'-deoxyguanosine, the reaction produces twelve other stereoisomeric products. nih.govrsc.org The formation of these adducts is influenced by the stereochemistry of the EHN molecule itself, which exists as four distinct stereoisomers. nih.govrsc.org

The interaction between each EHN stereoisomer and dGuo leads to a mixture of products. nih.gov For instance, the reaction yields etheno adducts that retain a C7-hydroxyalkyl side chain. nih.gov The stereochemistry of these side chains can become scrambled over time. nih.gov Furthermore, bicyclic adducts can be formed through the trapping of a cyclic imine by the side chain's hydroxyl group, resulting in four possible diastereomers of a cyclic 7-(1",2"-dihydroheptyl)-1,N2-ε-dGuo. researchgate.net

The various adducts can be separated and characterized using techniques such as reversed-phase high-performance liquid chromatography (HPLC), proton nuclear magnetic resonance (1H NMR) spectroscopy, and circular dichroism spectroscopy. nih.govrsc.org The structural assignments of these isomers are confirmed through methods like selective Nuclear Overhauser effect (NOE) spectra and vicinal coupling constants. nih.gov

A summary of the major types of deoxyguanosine adducts formed from the reaction with EHN is presented below:

| Adduct Type | Description | Number of Isomers |

| 1,N2-etheno-2'-deoxyguanosine | The primary etheno adduct. | |

| 7-substituted-ε-dGuo adducts | Etheno adducts with an intact C7-hydroxyalkyl side chain. | Multiple stereoisomers |

| Tetracyclic Adducts | Bicyclic derivatives formed by intramolecular cyclization. | 4 diastereomers |

Formation of Etheno Adducts with Deoxycytidine

The reaction of 2,3-epoxy-4-hydroxynonanal (EHN) with deoxycytidine (dCyt) in DNA results in the formation of exocyclic etheno adducts. researchgate.netthieme-connect.com This reaction proceeds through ethano intermediates, which then undergo cyclization and dehydration to form alkyl-substituted etheno adducts. researchgate.net Alternatively, unsubstituted etheno adducts can be formed through a process of base-catalyzed dehydration, cyclization, and subsequent loss of the alkyl chain. researchgate.net

One of the specific adducts formed is 3,N4-etheno-2'-deoxycytidine (εdC). researchgate.netthieme-connect.com This adduct is a type of exocyclic lesion that arises from the reaction of EHN with the deoxycytidine base in DNA. researchgate.netthieme-connect.com The formation of εdC has been noted as a consequence of lipid peroxidation, where EHN is a reactive intermediate. amegroups.org The presence of such adducts can perturb the normal structure and function of DNA. amegroups.org

Stereoselective Adduction with Nucleic Acid Bases

The reaction of 2,3-epoxy-4-hydroxynonanal (EHN) with nucleosides demonstrates stereoselectivity. nih.gov EHN exists as a pair of diastereomers (Isomer I and Isomer II) which, due to difficulties in complete separation, are often used in mixtures with known proportions. nih.gov

The stereoselectivity is evident in the formation of adducts with both adenine and guanine nucleosides. nih.gov In reactions with adenine nucleosides, two diastereomeric 1,N6-etheno adducts, designated A1 and A2, are formed. nih.gov Isomer II of EHN preferentially forms adduct A1, while Isomer I is primarily responsible for the formation of adduct A2. nih.gov

A similar stereoselective pattern is observed with guanine nucleosides, leading to the formation of several adducts (G1, G2, G3, G4, G5, and G6). nih.gov Reactions enriched with Isomer II of EHN yield G1 and G4 as the major products. nih.gov Conversely, when Isomer I is in excess, G5 and G6 are the predominant adducts formed. nih.gov It is noteworthy that some of these guanine adducts (G2, G3, G5, and G6) are unstable in basic conditions and can be quantitatively converted to the G1 adduct. nih.gov

| EHN Isomer | Predominant Adenine Adduct | Predominant Guanine Adducts |

| Isomer I | A2 | G5, G6 |

| Isomer II | A1 | G1, G4 |

Differential Reactivity with Single-Stranded versus Double-Stranded DNA

2,3-epoxy-4-hydroxynonanal (EHN) exhibits differential reactivity towards single-stranded DNA (ssDNA) and double-stranded (native) DNA. nih.gov In reactions with native DNA at 37°C and pH 7.0, the primary adduct detected is 1,N2-ethenodeoxyguanosine (G1). nih.gov While other guanine adducts (G2, G3, G5, and G6) are not readily detected in the DNA hydrolysate, their presence is inferred through base-catalyzed conversion to G1, with their total yield being approximately 20% of that of G1. nih.gov Notably, the adenine adducts A1 and A2 are not found in modified native DNA. nih.gov

In contrast, the reaction of EHN with single-stranded DNA results in the formation of both adenine and guanine adducts. nih.gov This suggests that the double-helical structure of native DNA offers some protection to adenine bases from adduction by EHN, while the more exposed bases in single-stranded DNA are more susceptible to modification.

RNA Adduct Formation

Research indicates that 2,3-epoxy-4-hydroxynonanal (EHN) is reactive towards RNA. nih.gov Studies have investigated the reactions of EHN with various nucleic acids, including RNA, demonstrating the potential for adduct formation. nih.gov This reactivity suggests that EHN, a product of lipid peroxidation, could contribute to RNA damage in vivo. nih.gov The formation of etheno adducts with RNA bases is a plausible consequence of this reactivity, similar to what is observed with DNA. nih.gov

Adduction with Other Endogenous Biomolecules

Beyond nucleic acids, the parent compound of 2,3-epoxy-4-hydroxynonanal, trans-4-hydroxy-2-nonenal (HNE), is known to react with other endogenous biomolecules. HNE readily forms adducts with proteins, particularly with the nucleophilic amino acid residues cysteine, histidine, and lysine. mdpi.comresearchgate.netnih.gov This adduction occurs via Michael addition. mdpi.comnih.gov The resulting Michael adducts can then undergo further intramolecular reactions to form cyclic hemiacetals. nih.gov

HNE also reacts with membrane phospholipids, such as phosphatidylethanolamine (B1630911) (PE), to form Michael adducts and Schiff bases. mdpi.com Given that EHN is a reactive epoxide derivative of HNE, it is plausible that it also modifies a similar range of biomolecules, though the specific reactions and resulting adducts may differ. A critical metabolic pathway for the detoxification of EHN involves ring-opening by epoxide hydrolase, which prevents it from forming cyclic etheno adducts with DNA. nih.govoup.com However, studies have shown that EHN is not a substrate for human epoxide hydrolase, which may enhance its potential to form adducts with various biomolecules in vivo. nih.govoup.comresearchgate.netoup.com

Biological and Pathological Implications of 2,3 Epoxy 4 Hydroxynonanal Adducts

Genotoxic Mechanisms and DNA Damage

2,3-Epoxy-4-hydroxynonanal (EH) is a highly reactive bifunctional aldehyde that emerges from the oxidation of trans-4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation of ω-6 polyunsaturated fatty acids. scispace.comamegroups.org Its ability to form covalent adducts with DNA bases underlies its significant genotoxic and pathological effects.

Mutagenicity and Tumorigenicity Studies

Extensive research has demonstrated that 2,3-Epoxy-4-hydroxynonanal is both mutagenic and tumorigenic. scispace.comnih.gov Unlike its precursor HNE, EH exhibits potent mutagenicity in various bacterial and mammalian cell systems. nih.gov For instance, in Salmonella tester strains TA100 and TA104, EH isomers have been shown to induce significant levels of revertants, indicating its ability to cause base-pair substitutions. nih.gov The major isomer of EH induced approximately 20,000 revertants/µmol in TA100 and 15,000 revertants/µmol in TA104, while the minor isomer induced around 40,000 and 20,000 revertants/µmol in the respective strains. nih.gov

Tumorigenicity studies in animal models have further substantiated the carcinogenic potential of EH. In CD-1 mice, topical application of EH followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA) resulted in a notable increase in tumor incidence. nih.gov Specifically, a total dose of 128 µmol/mouse led to 0.55 tumors per mouse and a 40% tumor incidence, compared to 0.02 tumors per mouse and a 5% incidence in the control group. nih.gov Furthermore, intraperitoneal administration of EH in newborn CD-1 mice has been linked to the exacerbation of chronic spontaneous nephropathy and the appearance of atypical hyperplasia in renal tubules. nih.gov These findings underscore the role of EH as a potential tumor-initiating agent associated with lipid peroxidation. nih.govresearchgate.net

| EH Isomer | Salmonella Strain | Revertants per µmol |

|---|---|---|

| Major Isomer | TA100 | ~20,000 |

| Major Isomer | TA104 | ~15,000 |

| Minor Isomer | TA100 | ~40,000 |

| Minor Isomer | TA104 | ~20,000 |

| Treatment Group | Total Dose (per mouse) | Tumors per Mouse | Tumor Incidence |

|---|---|---|---|

| EH + TPA Promotion | 128 µmol | 0.55 | 40% |

| Control | - | 0.02 | 5% |

Role in Endogenous DNA Lesion Formation

2,3-Epoxy-4-hydroxynonanal is a significant contributor to the formation of endogenous DNA lesions, particularly exocyclic etheno adducts. aimspress.comthieme-connect.com These adducts, such as 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and ethenoguanine adducts, are found as background DNA lesions in the tissues of untreated rodents and humans, suggesting an ongoing endogenous process of DNA damage. thieme-connect.comresearchgate.net EH reacts with DNA bases to form these promutagenic adducts, which can miscode during DNA replication, leading to mutations. imrpress.commdpi.com The formation of these adducts is considered a plausible link between lipid peroxidation and the genetic instability observed in various pathological conditions. nih.gov

The reaction of EH with deoxyadenosine (B7792050) can yield both 7-(1',2'-dihydroxyheptyl)-1,N⁶-etheno-deoxyadenosine and the unsubstituted 1,N⁶-etheno-deoxyadenosine. imrpress.com Similarly, it reacts with deoxyguanosine and deoxycytidine to form 1,N²-etheno-2'-deoxyguanosine, N²,3-etheno-2'-deoxyguanosine, and 3,N⁴-etheno-deoxycytidine. imrpress.com The presence of these adducts in vivo highlights the role of EH as an endogenous source of DNA damage that can contribute to the initiation of carcinogenesis. aimspress.comthieme-connect.com

Induction of Chromosomal Aberrations

The genotoxicity of 2,3-Epoxy-4-hydroxynonanal and its precursor, HNE, extends to the induction of chromosomal aberrations. aimspress.com Aldehydic products of lipid peroxidation are known to cause various forms of chromosomal damage. aimspress.com While direct studies on EH-induced chromosomal aberrations are less detailed, the established genotoxicity of HNE provides a strong indication of the potential of its more reactive metabolite, EH. HNE has been shown to induce chromosomal aberrations in rodent and human cells. Given that EH is a more potent mutagen and genotoxin than HNE, it is highly probable that it contributes significantly to the chromosomal damage observed in settings of high lipid peroxidation.

Contribution to Oxidative Stress-Induced Cellular Dysregulation

2,3-Epoxy-4-hydroxynonanal is a direct consequence and a mediator of oxidative stress. scispace.comnih.gov Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to the peroxidation of polyunsaturated fatty acids in cellular membranes, generating HNE and subsequently EH. The formation of EH adducts with cellular macromolecules, including DNA, proteins, and lipids, contributes to widespread cellular dysregulation.

The adduction of EH to proteins can alter their structure and function, disrupting critical cellular processes. This can lead to enzyme inactivation, impaired signaling pathways, and a general decline in cellular homeostasis. The accumulation of such damage can ultimately trigger apoptotic pathways and contribute to the pathophysiology of diseases associated with oxidative stress.

Linkage to Inflammation and Autoimmunity Pathways

The formation of 2,3-Epoxy-4-hydroxynonanal adducts is intricately linked to inflammation and has potential implications for autoimmunity. scispace.comnih.gov Chronic inflammation is a state of persistent oxidative stress, leading to sustained lipid peroxidation and the generation of reactive aldehydes like EH. aimspress.com Etheno adducts, formed by EH, are associated with DNA damage that occurs during chronic infections and inflammation. aimspress.com These aldehyde-DNA adducts can play a role in modulating the inflammatory process, potentially through epigenetic changes. thieme-connect.com

The pathogenic role of adducts formed by lipid peroxidation products with biological macromolecules is also implicated in the breakdown of immunological tolerance to self-antigens, a hallmark of autoimmune diseases. thieme-connect.comnih.gov The modification of self-proteins by reactive aldehydes can render them immunogenic, leading to the sensitization of autoreactive cells and the subsequent autoimmune response. thieme-connect.com While the direct role of EH in initiating autoimmunity requires further investigation, its capacity to form adducts with proteins and DNA makes it a plausible contributor to the development of autoimmune conditions in the context of chronic inflammation and oxidative stress. thieme-connect.comnih.gov

Comparative Biological Activity with trans-4-Hydroxy-2-nonenal

A comparison of the biological activities of 2,3-Epoxy-4-hydroxynonanal and its precursor, trans-4-Hydroxy-2-nonenal, reveals EH to be a more potent genotoxic agent. nih.govthieme-connect.com While HNE itself is cytotoxic and possesses genotoxic activity, its conversion to EH appears to be an activation step. thieme-connect.com

Key differences in their biological activity include:

Mutagenicity: EH is strongly mutagenic in Salmonella tester strains, whereas HNE is not mutagenic under the same assay conditions. nih.gov

Tumorigenicity: In animal studies, EH has demonstrated clear tumor-initiating activity, while HNE was found to be less active in the same bioassays. nih.gov

Reactivity with DNA: EH is more reactive towards DNA bases than HNE, readily forming etheno adducts. imrpress.com This higher reactivity is a key factor in its greater mutagenic potential.

Detoxification: A critical metabolic pathway for the detoxification of epoxides involves epoxide hydrolase. However, studies have shown that EH is not a substrate for human epoxide hydrolase, which means it is not readily detoxified by this pathway, thus increasing its potential for in vivo DNA adduct formation. nih.govaimspress.comthieme-connect.com

These findings suggest that the epoxidation of HNE to EH is a critical step in the manifestation of the genotoxic and carcinogenic effects associated with lipid peroxidation. thieme-connect.com

| Biological Activity | 2,3-Epoxy-4-hydroxynonanal (EH) | trans-4-Hydroxy-2-nonenal (HNE) |

|---|---|---|

| Mutagenicity in Salmonella | Strongly mutagenic | Not mutagenic |

| Tumorigenicity in Mice | Weak tumorigen, exacerbates nephropathy | Less active |

| DNA Adduct Formation | Forms etheno adducts | Forms propano adducts |

| Reactivity with DNA | More reactive | Less reactive |

| Substrate for Human Epoxide Hydrolase | No | - |

Metabolic Pathways and Biotransformation of 2,3 Epoxy 4 Hydroxynonanal

Epoxide Hydrolase-Mediated Detoxification

A critical metabolic pathway for the detoxification of many epoxide-containing compounds is ring-opening hydrolysis mediated by epoxide hydrolases. This process typically converts a reactive epoxide into a less reactive diol, thereby preventing the epoxide from forming adducts with cellular macromolecules like DNA.

Investigation of Human Epoxide Hydrolase Substrate Activity

Research has been conducted to determine if 2,3-Epoxy-4-hydroxynonanal (EHN) is a substrate for human epoxide hydrolase (h-EH). nih.govresearchgate.net In one study, human epoxide hydrolase was expressed in TK-143 cells using a recombinant vaccinia virus. nih.govoup.com The activity of the expressed enzyme was confirmed by its ability to convert benzo[a]pyrene-4,5-dihydroepoxide into its corresponding trans-4,5-dihydrodiol. researchgate.net

However, when radiolabeled [2,3-³H]2,3-Epoxy-4-hydroxynonanal was incubated with these cells, no hydrolysis was observed. nih.govoup.com The compound remained as a pair of diastereomers of the intact epoxy aldehyde. nih.govoup.com Similar results were found when using control cells without the expressed human epoxide hydrolase or with a heat-deactivated enzyme. nih.govoup.com These findings indicate that 2,3-Epoxy-4-hydroxynonanal is not a substrate for human epoxide hydrolase. nih.govresearchgate.netoup.com

| Experimental Condition | Substrate | Result | Citation |

| Cells expressing human epoxide hydrolase | [2,3-³H]2,3-Epoxy-4-hydroxynonanal | No hydrolysis observed | nih.govoup.com |

| Control cells (no h-EH expression) | [2,3-³H]2,3-Epoxy-4-hydroxynonanal | No hydrolysis observed | nih.govoup.com |

| Heat-deactivated human epoxide hydrolase | [2,3-³H]2,3-Epoxy-4-hydroxynonanal | No hydrolysis observed | nih.govoup.com |

| Cells expressing human epoxide hydrolase | Benzo[a]pyrene-4,5-dihydroepoxide | Hydrolysis to trans-4,5-dihydrodiol | researchgate.net |

Implications of Epoxide Hydrolase Non-Hydrolysis for Endogenous Adduct Formation

The finding that human epoxide hydrolase does not hydrolyze 2,3-Epoxy-4-hydroxynonanal has significant implications for its biological activity. nih.govresearchgate.net Since this primary detoxification pathway is ineffective, EHN can persist in the cellular environment, increasing the likelihood of it reacting with nucleophilic sites on DNA bases. nih.govresearchgate.net This lack of enzymatic detoxification strengthens the hypothesis that EHN plays a role in the endogenous formation of promutagenic exocyclic etheno adducts, such as 1,N⁶-ethenoadenine, 1,N²-ethenoguanine, and 3,N⁴-ethenocytosine. nih.govresearchgate.netresearchgate.net These adducts have been detected as background DNA lesions in both rodents and humans, suggesting an endogenous source. nih.govresearchgate.netacs.org The inability of epoxide hydrolase to detoxify EHN supports its potential as a significant endogenous contributor to this DNA damage. nih.govresearchgate.net

Other Putative Metabolic Routes

While epoxide hydrolase does not appear to be a major route for EHN metabolism, other potential pathways may exist. EHN is formed from the oxidation of trans-4-hydroxy-2-nonenal (HNE). elte.huacs.org The metabolism of HNE itself is well-characterized and involves three main enzymatic pathways:

Reduction to 1,4-dihydroxy-2-nonene by alcohol dehydrogenases. mdpi.com

Oxidation to 4-hydroxy-2-nonenoic acid by aldehyde dehydrogenases. mdpi.com

Conjugation with glutathione (B108866) by glutathione-S-transferases. mdpi.com

It is plausible that EHN, as a derivative of HNE, might be a substrate for some of these or similar enzymatic systems, such as aldehyde dehydrogenases, due to its aldehyde functional group. However, specific studies on these alternative metabolic routes for EHN are not as extensively documented as the investigation into epoxide hydrolase activity. In the liver, the formation of EHN may be facilitated by cytochrome P-450 enzymes. researchgate.netscispace.com Further research is needed to fully elucidate the complete metabolic fate of 2,3-Epoxy-4-hydroxynonanal in vivo.

Analytical Methodologies for 2,3 Epoxy 4 Hydroxynonanal and Its Adducts

Gas Chromatography/Mass Spectrometry (GC/MS) Applications

Gas chromatography/mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. etamu.edu For the analysis of EHN adducts, which are often not directly amenable to GC, derivatization is a necessary step to increase their volatility.

Negative Ion Chemical Ionization (NICI) is a soft ionization technique that often results in less fragmentation and a higher abundance of the molecular ion or a high-mass fragment, which is crucial for the sensitivity and specificity of the analysis. acs.orgnih.gov This method has been successfully applied to detect DNA adducts of EHN, such as 1,N6-ethenoadenine (εAde) and 7-(1',2'-dihydroxyheptyl)-3H-imidazo[2,1-i]purine (DHH-εAde). acs.orgnih.gov

A GC/NICI/MS assay has been developed for the simultaneous analysis of these two adenine (B156593) adducts formed from the reaction of EHN with DNA. acs.orgnih.gov The method involves selective ion monitoring (SIM) to enhance sensitivity. acs.orgnih.gov For instance, the (M − PFB)− ion at m/z 158 for PFB-εAde and at m/z 328 for ACT-PFB-DHH-εAde are monitored. acs.orgnih.gov This technique has demonstrated high sensitivity, with detection limits in the attomole to femtomole range. acs.orgnih.gov

To make the EHN-DNA adducts suitable for GC/MS analysis, a series of derivatization steps are employed. A common strategy involves a multi-step procedure:

Pentafluorobenzylation (PFB): This step introduces a pentafluorobenzyl group, which is a strong electrophore, significantly enhancing the sensitivity of detection by NICI/MS. acs.orgnih.govoup.com This is achieved by reacting the adducts with pentafluorobenzyl bromide (PFB-Br). oup.com

Acetonide (ACT) Formation: For adducts like DHH-εAde, which contains a diol group, acetonide formation is used. acs.orgnih.gov This involves reacting the diol with acetone (B3395972) to form a cyclic acetal, which protects the hydroxyl groups and increases the volatility of the molecule. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is a versatile technique widely used for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of EHN and its adducts without the need for derivatization to increase volatility.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of EHN and its adducts. acs.orgnih.govoup.comnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.govnih.gov

This technique has been used to separate the diastereomers of EHN and its various deoxyguanosine adducts. oup.comnih.govnih.gov For instance, RP-HPLC conditions have been developed to separate a complex mixture of twelve stereoisomeric products resulting from the reaction of EHN with 2'-deoxyguanosine (B1662781). nih.gov The separation of these adducts is crucial for studying the stereoselectivity of the reaction between EHN and DNA. aimspress.com

Table 1: HPLC Analysis of EHN-dGuo Adducts

| Adduct Type | Analytical Finding | Reference |

|---|---|---|

| Etheno-deoxyguanosine | Formation of 1,N2-etheno-2'-deoxyguanosine was observed. | nih.gov |

| Tetracyclic Adducts | Eight tetracyclic adducts were characterized. | nih.gov |

For enhanced sensitivity and selectivity, HPLC is often coupled with fluorescence detection. acs.orgnih.gov Etheno adducts, such as εAde, are naturally fluorescent, which allows for their detection at very low levels. acs.orgnih.gov This property has been exploited to verify the levels of εAde and DHH-εAde in calf thymus DNA modified with EHN, with the results corroborating those obtained by GC/MS. acs.orgnih.gov

In cases where the native fluorescence is insufficient or absent, derivatization with a fluorescent tag can be employed. For example, aldehydes can be derivatized with dabsylhydrazine to produce highly fluorescent hydrazones that can be readily detected. acs.org

Isotope-Dilution Mass Spectrometry Approaches for Quantification

Isotope-dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex matrices. This method involves adding a known amount of a stable isotope-labeled internal standard to the sample. acs.orgnih.govoup.com The internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This approach has been integral to the development of sensitive and specific assays for EHN-DNA adducts. acs.orgnih.govoup.com For example, [15N5]εAde and [15N5]DHH-εAde have been used as internal standards for the quantification of εAde and DHH-εAde in DNA samples by GC/NICI/MS. acs.orgnih.gov The use of stable isotope-labeled internal standards corrects for any loss of the analyte during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov This methodology has been crucial in determining the levels of these adducts in various biological samples, including human placental DNA. nih.gov

Table 2: Detection Limits for EHN-Adenine Adducts using GC/NICI/MS with Isotope Dilution

| Analyte | Derivatized Form | Detection Limit (On-Column Injection) | Detection Limit (Entire Assay) | Reference |

|---|---|---|---|---|

| 1,N6-ethenoadenine (εAde) | PFB-εAde | 30 amol | 6.3 fmol | acs.orgnih.gov |

Computational and Molecular Modeling Studies of 2,3 Epoxy 4 Hydroxynonanal Interactions

Molecular Mechanics and Force Field Calculations for Adduct Conformations

Molecular mechanics has been successfully employed to determine the conformations of complex adducts derived from the reaction of 2,3-Epoxy-4-hydroxynonanal with nucleosides. Specifically, the conformations of tetracyclic adducts formed between the four stereoisomers of EHN and 2'-deoxyguanosine (B1662781) have been investigated using the MMX force field. nih.gov

In these studies, simplified model compounds were used for the calculations to streamline the analysis, for instance, by replacing the deoxyribose unit with a methyl group and the C7-pentyl chain with an ethyl group. nih.gov The energy-minimized conformations obtained from these calculations provided crucial insights into the three-dimensional structure of the adducts. A key outcome of this modeling was the prediction of dihedral angles between vicinal protons within the adduct structure. These calculated angles were then used to estimate theoretical proton-proton (¹H-¹H) coupling constants (J-values). nih.gov

The predicted coupling constants were subsequently compared with the values observed experimentally from ¹H NMR spectroscopy. The strong agreement between the calculated and observed coupling constants served as robust evidence for the assigned relative stereochemistry of the adducts. nih.gov For example, calculations for two of the relative stereoisomers predicted small dihedral angles for the H7 and H8 protons, corresponding to small coupling constants, which was consistent with the experimental NMR data. nih.gov This synergy between molecular mechanics calculations and experimental NMR data was pivotal in confirming the conformational features of the furan (B31954) ring within the tetracyclic adducts. nih.gov

| Adduct Stereoisomer | Coupling | Observed Value (Hz) | Calculated Value (Hz) | Calculated Dihedral Angle (°) |

|---|---|---|---|---|

| 15' | J7-8 | 2.7 | 1.8 | 47 |

| J8-8a | 0.3 | 0.7 | 89 | |

| J5a-8a | 6.6 | 7.2 | - | |

| 16' | J7-8 | 2.6 | 2.2 | 44 |

| J8-8a | 7.6 | 7.5 | 19 | |

| J5a-8a | 7.8 | 7.2 | - |

Data derived from studies on simplified model compounds of the tetracyclic adducts. nih.gov

Density Functional Theory (DFT) Applications in Adduct Characterization

Within the reviewed scientific literature, specific applications of Density Functional Theory (DFT) for the detailed characterization of adducts formed from 2,3-Epoxy-4-hydroxynonanal were not identified. While DFT is a widely used quantum mechanical modeling method for investigating the electronic structure and reactivity of molecules, its direct application to elucidate the properties of EHN-derived adducts has not been documented in the available research.

Stereochemical Analysis of Adduct Structures through Modeling

Computational modeling has been a cornerstone in the stereochemical analysis of the adducts formed from 2,3-Epoxy-4-hydroxynonanal. The reaction of the four distinct stereoisomers of EHN with 2'-deoxyguanosine results in a complex mixture of twelve stereoisomeric tetracyclic adducts, in addition to 1,N²-etheno-2'-deoxyguanosine. nih.gov

The definitive assignment of the relative stereochemistry for these numerous products was achieved through a combination of experimental techniques and computational analysis. Molecular mechanics calculations, using the MMX force field, were integral to this process. nih.gov By generating energy-minimized three-dimensional models of the potential adduct structures, researchers could predict specific geometric parameters, most notably the dihedral angles between adjacent protons. nih.gov

These computational predictions were then directly correlated with experimental data from advanced NMR techniques, such as selective Nuclear Overhauser Effect (NOE) spectra and the measurement of vicinal ¹H-¹H coupling constants. nih.gov The consistency between the computationally derived coupling constants and the experimentally measured values provided strong validation for the stereochemical assignments. nih.gov For instance, the model could distinguish between syn and anti relationships of key protons, which manifest as different coupling constants in the NMR spectrum. This integrated approach, leveraging the predictive power of molecular modeling alongside empirical spectroscopic data, was essential for the unambiguous stereochemical characterization of the complex array of EHN-deoxyguanosine adducts. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.